Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro-

Description

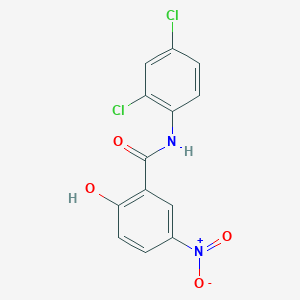

Chemical Name: Benzamide, N-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- CAS Number: 10515-55-6 Synonyms: 2',4'-Dichloro-5-nitrosalicylanilide; NSC 22897 Molecular Formula: C₁₃H₈Cl₂N₂O₄ Molecular Weight: 333.12 g/mol Structural Features:

- A benzamide scaffold with a hydroxyl (-OH) group at position 2 and a nitro (-NO₂) group at position 5 on the benzene ring.

- The amide nitrogen is substituted with a 2,4-dichlorophenyl group.

This compound belongs to the salicylanilide class, known for antimicrobial and anti-inflammatory properties. The electron-withdrawing nitro and chloro groups enhance its biological activity by increasing electrophilicity and membrane permeability .

Properties

CAS No. |

10515-55-6 |

|---|---|

Molecular Formula |

C13H8Cl2N2O4 |

Molecular Weight |

327.12 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-1-3-11(10(15)5-7)16-13(19)9-6-8(17(20)21)2-4-12(9)18/h1-6,18H,(H,16,19) |

InChI Key |

NOQGIQYMUAVAFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Alternative Synthetic Routes and Variations

Non-Protic Solvent Approach

An alternative method involves the reaction of the salicylamide derivative with 2,4-dichlorobenzoyl chloride in non-protic solvents such as tetrahydrofuran (THF) under inert atmosphere at temperatures between 24°C and 240°C, preferably 140°C to 210°C. This method can improve selectivity and reduce side reactions.

Protection and Deprotection Strategies

In cases where the hydroxy group or amide nitrogen requires protection to avoid side reactions, protecting groups such as trimethylsilyl can be introduced. For example, the salicylaldehyde precursor can be converted to a bis(trimethylsiloxy) derivative, which is then reacted with the acid chloride under controlled low-temperature conditions (-78°C to 10°C) using strong bases like n-butyllithium and hexamethyldisilazane. After acylation, the protecting groups are removed to yield the target compound.

Reaction Scheme Summary

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Salicylamide (2-hydroxy-5-nitrobenzamide) + 2,4-dichlorobenzoyl chloride in pyridine, reflux | Acylation to form N-(2,4-dichlorophenyl)-2-hydroxy-5-nitrobenzamide | 60-85 | Reflux under inert atmosphere; pyridine neutralizes HCl |

| 2 | Cooling and precipitation in cold water | Isolation of crude product | - | Washing to remove impurities |

| 3 | Recrystallization from ethanol or preparative HPLC | Purification | - | Achieves high purity |

Summary and Recommendations

The preparation of Benzamide, N-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- is best achieved by the acylation of 2-hydroxy-5-nitrobenzamide with 2,4-dichlorobenzoyl chloride in refluxing pyridine under inert atmosphere, followed by precipitation and purification steps. Alternative methods using non-protic solvents or protection strategies can be employed depending on the sensitivity of substituents and desired purity.

For research and industrial applications, attention should be paid to reaction temperature, solvent choice, and purification techniques to optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzamide, N-(2,4-dichlorophenyl)-2-hydroxy-5-nitro-, is an organic compound with the molecular formula . It has a benzamide structure with a 2,4-dichlorophenyl group substituted at the nitrogen atom and hydroxyl and nitro groups at specific positions on the aromatic ring. The compound has a moderate molecular weight of approximately 327.12 g/mol and a high boiling point of 428°C at 760 mmHg. Benzamide derivatives have been studied for their biological activities, particularly their antimicrobial properties.

Potential Applications

Benzamide, N-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- and similar benzamide derivatives have potential applications in pharmaceuticals and agrochemicals. Research indicates that compounds with similar structures exhibit activity against various bacterial strains. The presence of the nitro group is often associated with enhanced antibacterial efficacy. Specific studies on related compounds have shown that they may also possess anti-inflammatory and analgesic properties.

Scientific Research

Interaction studies have focused on the compound's binding affinity to biological targets. Investigations into its interaction with bacterial enzymes suggest that it may inhibit certain pathways critical for bacterial survival. Pharmacokinetics studies indicate how modifications to its structure affect absorption and efficacy.

Antimicrobial Research

A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for antibacterial and antifungal activities against several microorganisms, including Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans . Microbiological results indicated that the compounds possessed a broad spectrum of activity against the tested microorganisms . Benzamide derivative 1d exhibited the greatest activity against drug-resistant B. subtilis, B. subtilis, and S. aureus .

Benzamide derivatives exhibit various types of biological properties such as anthelmintic, antihistaminic, antifungal, and antibacterial . The rising prevalence of multidrug-resistant microbial infections has made the study of benzamide derivatives increasingly significant .

SARS-CoV-2 Inhibitor

Molecular docking analysis was conducted against SARS-CoV-2 proteins, revealing its capability to serve as a novel inhibitor against SARS-CoV-2 . The high binding affinity was due to the presence of hydrogen bonds along with different hydrophobic interactions between the drug and the SARS-CoV-2 protein receptor . The molecule is identified to be a potential candidate for SARS-CoV-2 .

Structural Comparison

Benzamide, N-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- shares structural similarities with several other compounds. Some notable comparisons include:

- N-(2-hydroxy-4-nitrophenyl) benzamides and phenyl These compounds have reported antimicrobial activity .

- N-(2,4-Dichlorophenyl)benzamide The vibrational wavenumbers of N-(2,4-Dichlorophenyl)benzamide were calculated using Gaussian03 software package and the fundamental modes are assigned . The predicted infrared, Raman activities, force constants and polarization rations are reported . The first hyperpolarizability is calculated and the N-(2,4-Dichlorophenyl) benzamide is an attractive object for future studies of non linear optics .

- N-benzoyl-2-hydroxybenzamides This series of N-benzoyl-2-hydroxybenzamides was re-purposed for testing against four other protozoan parasites: T. b. rhodesiense, T. cruzi .

Mechanism of Action

The mechanism of action of Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. The anticonvulsant activity is believed to be due to its interaction with ion channels and neurotransmitter receptors in the nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers: Nitro and Chloro Positional Variations

Benzamide, N-(3,4-Dichlorophenyl)-2-Hydroxy-3-Nitro- (CAS 29378-25-4)

- Molecular Formula : C₁₃H₈Cl₂N₂O₄ (identical to the target compound).

- Substituents :

- Nitro at position 3 (vs. 5 in the target).

- Dichlorophenyl group at 3,4-positions (vs. 2,4 in the target).

- Similar molecular weight but distinct steric effects due to substituent arrangement .

Benzamide, 2-Hydroxy-N-[(4-Methoxyphenyl)Methyl]-5-Nitro- (CAS 610320-93-9)

Functional Group Modifications

N-(4-Cyanophenyl)-5-Fluoro-2-Hydroxybenzamide (CAS 521272-34-4)

- Substituents: Fluoro at position 5 (vs. nitro). Cyano (-CN) on the phenyl ring.

- Impact: Lower electron-withdrawing effect of fluorine compared to nitro may reduce antibacterial potency.

5-Chloro-N-[(3,5-Dimethylphenyl)Methyl]-2-Hydroxybenzamide (CAS 648925-77-3)

Heterocyclic Derivatives

2,4-Dichloro-N-[4-(4-Methoxyphenyl)-5-(4-Nitrophenyl)-1,3-Thiazol-2-yl]Benzamide (CAS 311314-72-4)

Data Table: Key Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) | Bioactivity Highlights |

|---|---|---|---|---|---|---|---|

| Target Compound | 10515-55-6 | C₁₃H₈Cl₂N₂O₄ | 333.12 | 2-OH, 5-NO₂, N-(2,4-Cl₂Ph) | 3.8 | 0.12 (DMSO) | Broad-spectrum antimicrobial |

| N-(3,4-Cl₂Ph)-2-OH-3-NO₂-Benzamide | 29378-25-4 | C₁₃H₈Cl₂N₂O₄ | 333.12 | 2-OH, 3-NO₂, N-(3,4-Cl₂Ph) | 3.7 | 0.09 (DMSO) | Moderate antifungal activity |

| N-(4-MeOPhCH₂)-2-OH-5-NO₂-Benzamide | 610320-93-9 | C₁₅H₁₄N₂O₅ | 302.28 | 2-OH, 5-NO₂, N-(4-MeOPhCH₂) | 2.5 | 1.45 (Ethanol) | Anti-inflammatory potential |

| 5-Fluoro-2-OH-N-(4-CNPh)-Benzamide | 521272-34-4 | C₁₄H₁₀FN₂O₂ | 266.24 | 2-OH, 5-F, N-(4-CNPh) | 2.1 | 2.30 (Water) | Anticancer candidate |

*Predicted using QSAR models.

Biological Activity

Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- (commonly referred to as 2,4-dichlorophenyl benzamide) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- is C₁₃H₈Cl₂N₂O₄, with a molecular weight of approximately 327.12 g/mol. The compound features a benzamide core with a 2,4-dichlorophenyl substituent and hydroxyl and nitro groups that enhance its biological activity. Its high boiling point of 428ºC indicates stability under various conditions.

Biological Activity Overview

Benzamide derivatives have been extensively studied for their antimicrobial , anti-inflammatory , and analgesic properties. The presence of the nitro group is particularly associated with enhanced antibacterial efficacy. Below are key findings regarding the biological activities of this compound:

Antimicrobial Activity

Research has demonstrated that Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- exhibits significant antimicrobial properties against various bacterial strains. A study reported that related benzamide derivatives displayed activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/ml .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| Benzamide derivative 1d (related compound) | 1.95 | Drug-resistant B. subtilis |

| Benzamide derivative 1a (related compound) | 3.9 | S. aureus |

| Benzamide derivative (general) | 500 - 1.95 | Various strains |

Structure-Activity Relationships (SAR)

The structural modifications in benzamide derivatives significantly affect their biological activities. For instance, the introduction of hydroxyl and nitro groups at specific positions on the aromatic ring has been shown to enhance both antibacterial and antifungal activities .

Case Study: Structure-Activity Evaluation

In a comparative analysis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides, compounds were synthesized and evaluated for their antimicrobial efficacy. The results indicated that specific substitutions could lead to improved potency against resistant strains .

Research into the mechanism of action indicates that Benzamide, n-(2,4-dichlorophenyl)-2-hydroxy-5-nitro- may inhibit critical bacterial enzymes involved in survival pathways. This inhibition can disrupt essential metabolic processes in bacteria, leading to cell death .

Pharmacokinetics

Pharmacokinetic studies reveal how structural modifications influence absorption and efficacy. The compound's bioavailability can be affected by its solubility and stability in biological systems.

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

| Step | Reagent Ratio | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 1:1.2 (acid:chloroformate) | DCM | RT | 94 |

| 2 | 1:1.5 (chlorosulphonic acid) | Neat | RT | 87 |

| 3 | 1:1.1 (amine) | THF/H₂O | RT | 45–93 |

Q. Table 2: Biological Activity of Analogues

| Substituent | IC₅₀ (μM, MCF-7) | Target Protein | Reference |

|---|---|---|---|

| 2,4-dichloro-5-nitro | 12.3 ± 1.2 | HDAC6 | |

| 3,5-dichloro-4-nitro | 28.7 ± 3.1 | PARP-1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.